Neutrophil Elastase Inhibitor

Neutrophil Elastase Inhibition Structure-Activity Relationship Pulmonary Inflammation

This is the optimized 'Compound 5b' from a systematic N-benzoylindazole campaign, offering unique quantitative differentiation essential for reproducible research. With an IC50 of 7 nM and >270-fold selectivity over thrombin, it eliminates confounding effects seen with less selective inhibitors in complex biological samples. Its defined pseudoirreversible mechanism and 21.7-min half-life enable precise kinetic studies of HNE-mediated matrix degradation. Substituting this with an analog lacking its 3-cyano substitution and validated selectivity profile introduces uncontrolled variables, invalidating cross-study comparisons. Ensure your CF, acute lung injury, or SAR studies are built on a validated, potent standard.

Molecular Formula C16H11N3O
Molecular Weight 261.3
CAS No. 1448314-31-5
Cat. No. B560361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeutrophil Elastase Inhibitor
CAS1448314-31-5
Synonyms1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile
Molecular FormulaC16H11N3O
Molecular Weight261.3
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N
InChIInChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3
InChIKeyKRFSMLDUZFVINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1448314-31-5: A High-Affinity, Pseudoirreversible Neutrophil Elastase Inhibitor for Pulmonary Disease Research


CAS 1448314-31-5, commonly referred to as Neutrophil Elastase Inhibitor 1 or Compound 5b, is a synthetic small molecule belonging to the N-benzoylindazole class. It functions as a competitive, pseudoirreversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a range of inflammatory lung diseases [1]. The compound exhibits potent activity against HNE with an IC50 of 7 nM . Its chemical name is 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile, with a molecular formula of C16H11N3O and a molecular weight of 261.28 g/mol . This compound is a key research tool derived from an optimization program aimed at enhancing potency, selectivity, and stability over earlier leads [1].

Critical Differentiation: Why Compound 5b (1448314-31-5) is Not Interchangeable with Other Neutrophil Elastase Inhibitors


Procurement decisions for neutrophil elastase inhibitors cannot rely on class-level assumptions due to significant variations in potency, selectivity profile, and chemical stability among structurally related analogs. The N-benzoylindazole series demonstrates that minor structural modifications, such as substitution at the indazole ring's 3- or 5-position, can lead to a >10-fold difference in IC50 values and dramatically alter off-target serine protease inhibition [1]. Compound 5b (1448314-31-5) was identified as one of the most potent and specific inhibitors in its series, yet it exhibits a distinct stability profile (t1/2 = 21.7 min) compared to its close analog 20f (t1/2 = 51.7 min), which directly impacts experimental design and data interpretation [2]. Substituting 5b with an analog lacking its specific quantitative differentiation would introduce uncontrolled variables, leading to irreproducible results and invalid cross-study comparisons.

Quantitative Differentiation of 1448314-31-5: Potency, Selectivity, and Stability Data vs. Closest Analogs


Superior HNE Inhibitory Potency: 7 nM IC50 vs. Lead Compound and Clinical Standard

Compound 5b (1448314-31-5) demonstrates a 2.4-fold increase in potency over the clinical-stage HNE inhibitor Sivelestat (IC50 = 17 nM) and a 1.4-fold improvement over the closely related analog 20f (IC50 = ~10 nM) [1][2]. It is also 57-fold more potent than the early N-benzoylindazole lead compound 3a (IC50 = 400 nM), underscoring the value of the specific 3-cyano substitution [2].

Neutrophil Elastase Inhibition Structure-Activity Relationship Pulmonary Inflammation

Defined Selectivity Profile: >270-Fold Selectivity over Thrombin vs. Analog 20f

While both 5b and its analog 20f are highly selective for HNE, their off-target profiles differ quantitatively. Compound 5b inhibits thrombin with an IC50 of 1.9 µM, demonstrating >270-fold selectivity for HNE [1]. In contrast, the analog 20f exhibits higher potency against thrombin (IC50 = 0.16 µM) and urokinase (no inhibition), a difference that is critical for studies where thrombin activity is a confounding factor [2].

Protease Selectivity Off-Target Activity Serine Protease Panel

Aqueous Stability Profile: t1/2 of 21.7 Minutes Dictates Experimental Handling vs. More Stable Analogs

The chemical stability of 5b in aqueous buffer is a key experimental differentiator. It undergoes spontaneous hydrolysis with a half-life (t1/2) of 21.7 minutes at room temperature [1]. This is significantly less stable than the structurally similar analog 20f (t1/2 = 51.7 min) and compound 14f (t1/2 = 117.5 min) [2].

Chemical Stability Hydrolysis Assay Development

Targeted Applications for 1448314-31-5: Where Its Specific Profile Provides a Research Advantage


Elucidating Neutrophil Elastase-Specific Signaling in Acute Lung Injury (ALI) Models

The high potency (IC50 = 7 nM) and defined selectivity profile of 1448314-31-5 make it the optimal tool for dissecting HNE-dependent pathways in cellular models of acute lung injury. Its >270-fold selectivity over thrombin minimizes confounding effects on coagulation cascades, a common pitfall when using less selective HNE inhibitors in complex biological samples like bronchoalveolar lavage fluid [1]. This ensures that observed anti-inflammatory or tissue-protective effects can be confidently attributed to HNE inhibition.

Structure-Activity Relationship (SAR) Studies on the N-Benzoylindazole Scaffold

As the optimized 'Compound 5b' from a systematic medicinal chemistry campaign, 1448314-31-5 serves as a critical reference standard for SAR studies. Its 1.4-fold increase in potency over analog 20f (IC50 ~10 nM) and distinct stability profile (t1/2 = 21.7 min) provide essential data points for understanding the impact of 3-cyano substitution on both target engagement and chemical behavior [2]. It is an indispensable benchmark for developing next-generation HNE inhibitors with improved drug-like properties.

Validating HNE as a Target in In Vitro Models of Cystic Fibrosis (CF)

In CF research, where excessive HNE activity contributes to mucus hypersecretion and airway remodeling, the use of a well-characterized, potent inhibitor is crucial. The quantitative data on 1448314-31-5's potency and off-target activity allow for precise dose-response experiments in CF bronchial epithelial cell cultures [3]. Its profile is particularly useful for comparing its effects with those of clinical-stage inhibitors, enabling a better understanding of the therapeutic potential of targeting HNE in this disease context.

Investigating HNE-Mediated Cleavage of Extracellular Matrix Proteins

The pseudoirreversible mechanism of 1448314-31-5, combined with its defined aqueous stability, allows for time-course experiments to study the kinetics of HNE-mediated degradation of substrates like elastin and collagen [4]. The known half-life of 21.7 minutes necessitates careful experimental planning, but this property can be exploited to 'pulse' HNE inhibition, enabling researchers to study the downstream consequences of transient vs. sustained protease activity on matrix remodeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neutrophil Elastase Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.